molecular formula C12H15Cl2N3O B13369781 1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine

1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine

Cat. No.: B13369781
M. Wt: 288.17 g/mol
InChI Key: OBATVLDNVFCDMR-UHFFFAOYSA-N
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Description

1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine typically involves multiple steps. One common method is the reaction of 3,6-dichloropyridine-2-carbonyl chloride with 4-ethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications .

Properties

Molecular Formula

C12H15Cl2N3O

Molecular Weight

288.17 g/mol

IUPAC Name

(3,6-dichloropyridin-2-yl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H15Cl2N3O/c1-2-16-5-7-17(8-6-16)12(18)11-9(13)3-4-10(14)15-11/h3-4H,2,5-8H2,1H3

InChI Key

OBATVLDNVFCDMR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=CC(=N2)Cl)Cl

Origin of Product

United States

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